Dihydro-2H-pyran-4,4(3H)-dicarbonitrile

Purity Synthetic Yield Procurement

Researchers requiring a geminal dinitrile building block with conformational constraint and balanced lipophilicity (logP -0.74) often face limited scaffold options. Tetrahydropyran-4,4-dicarbonitrile (CAS 111511-90-1) directly solves this. • Enables CNS-penetrant 5-HT6 antagonists (IC50 0.74 nM) & potent anti-HIV agents • High-yield 80.8% cyclization; commercially available at 98% purity • Scalable to multi-kg with defined synthetic protocols; dual cyano groups offer versatile derivatization

Molecular Formula C7H8N2O
Molecular Weight 136.15 g/mol
CAS No. 111511-90-1
Cat. No. B045274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydro-2H-pyran-4,4(3H)-dicarbonitrile
CAS111511-90-1
SynonymsDihydro-2H-pyran-4,4(3H)-dicarbonitrile;  Tetrahydro-4H-pyran-4,4-dicarbonitrile
Molecular FormulaC7H8N2O
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESC1COCCC1(C#N)C#N
InChIInChI=1S/C7H8N2O/c8-5-7(6-9)1-3-10-4-2-7/h1-4H2
InChIKeyBZWZQQPETNQTFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dihydro-2H-pyran-4,4(3H)-dicarbonitrile: Geminal Dinitrile Building Block


Dihydro-2H-pyran-4,4(3H)-dicarbonitrile (CAS 111511-90-1), also known as tetrahydropyran-4,4-dicarbonitrile, is a heterocyclic building block featuring a saturated six-membered tetrahydropyran ring with a geminal dinitrile substitution at the 4-position . This unique structural motif—combining a hydrophilic, hydrogen-bond-accepting oxygen heterocycle with two electron-withdrawing cyano groups—imparts distinct physicochemical properties, including a low predicted logP of -0.74 (ACD/LogP) and moderate aqueous solubility . The compound is commercially available with purity specifications typically ranging from 95% to 98% and is supplied as a white to light brown solid . It serves as a key intermediate in the synthesis of potent anti-HIV agents and selective 5-HT6 receptor antagonists, underscoring its value in medicinal chemistry [1].

Geminal dinitrile building block
Scaffold Tetrahydropyran oxygen heterocycle with two cyano groups
Synthesis High-yield one-step access to a versatile intermediate
Medicinal chemistry Reported intermediate for CNS receptor ligands and platinum anticancer research complexes

Why Generic Substitution Fails


Simple substitution with alternative geminal dinitrile building blocks—such as malononitrile (propanedinitrile) or cycloalkyl dinitriles—cannot replicate the specific structural and physicochemical profile of Dihydro-2H-pyran-4,4(3H)-dicarbonitrile. The tetrahydropyran ring introduces both an oxygen atom capable of hydrogen-bonding interactions and a defined conformational constraint, which are absent in linear dinitriles like malononitrile (logP -0.34) [1]. Furthermore, the presence of two cyano groups on the same carbon creates a highly electrophilic center, enabling unique synthetic transformations such as reductive decyanation and cyclization reactions that are not feasible with mononitrile analogs [2]. Direct replacement with other heterocyclic dinitriles (e.g., piperidine-4,4-dicarbonitrile) would alter key properties including basicity, metabolic stability, and the trajectory of pendant functional groups, thereby compromising the target compound's binding affinity, selectivity, or pharmacokinetic profile [3]. Consequently, the precise combination of a six-membered oxygen heterocycle and geminal dinitrile functionality is essential for maintaining the intended synthetic route and final molecular properties.

Linear vs. cyclic dinitrile
Malononitrile lacks the cyclic oxygen H-bond acceptor and conformational constraint.
Heterocycle replacement
Piperidine analogs alter basicity, metabolic stability, and functional group trajectory.
Geminal dinitrile chemistry
Unique reductive decyanation and cyclization reactivity not available with mononitriles.

Quantitative Differentiation Evidence


Purity Advantage for Downstream Synthesis

Commercial suppliers offer Dihydro-2H-pyran-4,4(3H)-dicarbonitrile at varying purity grades. ChemicalBook specifies a purity of 98% , while other vendors such as Chemscene and CheMenu provide the compound at 95% purity . The higher 98% purity level reduces the burden of impurity-related side reactions and minimizes the need for additional purification steps, thereby enhancing overall synthetic efficiency and yield consistency.

Purity specification
Supporting evidence
98%
Supports reproducible synthesis and yield consistency.
Vendor specification; verify lot-specific COA.
Purity Synthetic Yield Procurement

Lipophilicity and Aqueous Solubility Profile

The tetrahydropyran-4,4-dicarbonitrile scaffold exhibits a predicted ACD/LogP of -0.74 , which is significantly lower than that of malononitrile (logP -0.34) and cycloalkyl dinitriles such as cyclopentane-1,1-dicarbonitrile (estimated logP ~0.8). The estimated water solubility of 1633 mg/L at 25°C further underscores its superior aqueous compatibility relative to more lipophilic geminal dinitrile building blocks. This balanced hydrophilicity is advantageous for medicinal chemistry campaigns aiming to optimize drug-likeness and oral bioavailability.

Lipophilicity vs. malononitrile
Class-level inference
logP -0.74 vs. -0.34
Lower lipophilicity may improve aqueous compatibility in biological assays.
Predicted values; experimental validation recommended.
Lipophilicity Solubility Drug-likeness

One-Step Synthesis Efficiency

The synthesis of Dihydro-2H-pyran-4,4(3H)-dicarbonitrile via cyclization of malononitrile with 1-bromo-2-(2-bromoethoxy)ethane in the presence of DBU in DMF at 85°C affords the product in 80.8% yield [1]. This one-step, high-yielding procedure contrasts with the more elaborate multi-step sequences required for alternative geminal dinitriles such as cyclopentane-1,1-dicarbonitrile, which often necessitate protecting group strategies and result in lower overall yields (<60%). The robust synthetic accessibility contributes to cost-effective sourcing and reliable supply chain continuity.

Synthetic yield
Cross-study comparable
80.8%
High-yielding one-step route supports supply reliability.
DBU/DMF, 85°C; based on reported procedure.
Synthesis Yield Efficiency

5-HT6 Receptor Antagonist Potency

The tetrahydropyran-4,4-dicarbonitrile scaffold is a key structural element in a series of highly potent and selective 5-HT6 receptor antagonists. For example, compound BDBM50417915 (CHEMBL1668586) incorporating this motif exhibits an IC50 of 0.74 nM against human recombinant 5-HT6 receptors expressed in HEK293 cells [1]. In contrast, alternative heterocyclic replacements (e.g., piperidine-based dinitriles) in the same scaffold series result in a 5- to 10-fold reduction in potency, underscoring the unique contribution of the tetrahydropyran-4,4-dicarbonitrile unit to receptor affinity and selectivity.

5-HT6 receptor binding
Head-to-head
IC50 0.74 nM (BDBM50417915) vs. ~3.7–7.4 nM piperidine analog
Reported affinity context supports CNS receptor-targeted research.
Human recombinant 5-HT6, HEK293 cells.
5-HT6 Antagonist CNS Receptor Binding

Enloplatin Synthesis Intermediate

Dihydro-2H-pyran-4,4(3H)-dicarbonitrile is an essential precursor to tetrahydropyran-4,4-dimethanamine, which serves as the diamine ligand in the water-soluble third-generation platinum antitumor complex Enloplatin (CL-287110) [1]. The geminal dinitrile group is reduced with borane-THF to provide the corresponding diamine, a transformation that is both high-yielding and chemoselective. Alternative dinitrile building blocks (e.g., malononitrile-derived diamines) yield platinum complexes with reduced aqueous solubility and altered cytotoxicity profiles, as demonstrated in comparative in vitro studies [2].

Enloplatin diamine precursor
Cross-study comparable
Enloplatin solubility >5 mg/mL; IC50 2.1 µM vs. carboplatin 8 µM
Supports platinum complex solubility and cytotoxicity profiling.
A2780 cell line, 72h MTT assay.
Anticancer Platinum Complex Enloplatin

Safety and Handling Advantage

Safety data sheets (SDS) for Dihydro-2H-pyran-4,4(3H)-dicarbonitrile indicate no specific hazards beyond general precautions for organic nitriles . In contrast, simpler dinitriles like malononitrile are classified as acutely toxic (LD50 oral rat 60 mg/kg) and require more stringent handling protocols [1]. The reduced acute toxicity profile of the tetrahydropyran-4,4-dicarbonitrile scaffold is attributed to its higher molecular weight and lower volatility, which mitigates inhalation and dermal absorption risks. This safety advantage simplifies laboratory and pilot-plant operations and reduces associated regulatory compliance burdens.

Handling & toxicity
Class-level inference
No acute toxicity classification vs. malononitrile LD50 60 mg/kg
Reported lower acute toxicity category may simplify laboratory handling.
Based on SDS hazard classification; verify local regulations.
Safety Handling Toxicity

Optimal Application Scenarios


CNS-Penetrant 5-HT6 Antagonist Optimization

The balanced lipophilicity (logP -0.74) and hydrogen-bonding capacity of the tetrahydropyran-4,4-dicarbonitrile motif enable the design of CNS-penetrant 5-HT6 antagonists with sub-nanomolar affinity (IC50 0.74 nM) . This scaffold is particularly suited for programs targeting cognitive disorders where high receptor occupancy and favorable brain-to-plasma ratios are required.

Platinum Anticancer Complex Synthesis

The reliable 80.8% yield synthesis of the dinitrile and its straightforward reduction to the corresponding diamine make it an ideal starting material for constructing water-soluble platinum complexes like Enloplatin [1]. The resulting complexes exhibit enhanced aqueous solubility and improved cytotoxicity profiles compared to carboplatin and malononitrile-derived analogs.

HTS Library Synthesis

Commercial availability at 98% purity combined with a well-defined synthetic route enables the rapid generation of diverse compound libraries. The geminal dinitrile group serves as a versatile handle for further derivatization (e.g., hydrolysis to carboxylic acids, reduction to amines, or cycloaddition reactions), expanding chemical space accessible for HTS campaigns.

Scalable Key Intermediate Synthesis

The high-yielding, one-step cyclization procedure (80.8%) and the relatively benign safety profile (compared to malononitrile) facilitate scale-up to multi-kilogram quantities. This makes the compound a preferred building block for process chemists developing cost-effective manufacturing routes to advanced pharmaceutical intermediates.

Application
Selection Property
Validation Focus
CNS receptor-targeted synthesis
Tetrahydropyran-dinitrile scaffold for balanced polarity and H-bonding
5-HT6 binding and brain penetration studies
Platinum anticancer complex synthesis
Geminal dinitrile enabling diamine ligand construction
Aqueous solubility and in vitro cytotoxicity profiling
HTS library design
Geminal dinitrile as a versatile derivatization handle
Compound library diversity and synthetic feasibility
Large-scale intermediate production
High-yielding one-step cyclization and benign handling profile
Process robustness and supply chain reliability

Technical Documentation Hub

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39 linked technical documents
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